1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to a dihydroimidazole moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and modulate signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylbenzenesulfonyl)-4-phenyl-4,5-dihydro-1H-imidazole
- 1-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazole
- 1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-pyrrole
Uniqueness
1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the sulfonyl and imidazole moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-13-7-9-15(10-8-13)21(19,20)18-12-11-17-16(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBZUEGQNDNVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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